3-Bromo-6-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine
Description
Properties
IUPAC Name |
3-bromo-6-chloro-1-methylpyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c1-12-5-2-4(9)3-10-6(5)7(8)11-12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABTWJZSXIHMQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=N1)Br)N=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by halogenation and methylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups such as amines or ethers .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrazolo[4,3-b]pyridine derivatives exhibit significant anticancer properties. Studies have shown that 3-Bromo-6-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine can inhibit specific cancer cell lines by interfering with cellular pathways involved in proliferation and survival. For instance, a study demonstrated its effectiveness against breast cancer cells, highlighting its potential as a lead compound for drug development aimed at targeting cancerous tissues .
Antimicrobial Properties
This compound also shows promise as an antimicrobial agent. Investigations into its activity against various bacterial strains revealed that it possesses inhibitory effects, suggesting its potential utility in developing new antibiotics or antimicrobial therapies . The mechanism appears to involve disruption of bacterial cell wall synthesis.
Neuropharmacology
Cognitive Enhancement
Recent studies have explored the neuropharmacological effects of pyrazolo[4,3-b]pyridine derivatives. Specifically, this compound has been investigated for its ability to enhance cognitive functions and memory retention in animal models. These findings point towards its potential application in treating neurodegenerative diseases such as Alzheimer's disease .
Material Science
Organic Electronics
In the field of material science, this compound has been studied for its electronic properties. Its incorporation into organic electronic devices has shown promise due to its favorable charge transport characteristics. Research indicates that it can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its stability and efficiency in charge mobility .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that assemble the pyrazolopyridine core followed by halogenation processes. The ability to modify this compound by introducing different substituents allows researchers to explore a wide range of derivatives with varied biological activities and material properties.
Case Study 1: Anticancer Research
A recent study published in a peer-reviewed journal highlighted the synthesis of several derivatives of this compound and their evaluation against human cancer cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity compared to the parent compound, suggesting avenues for further drug development focused on specific cancer types.
Case Study 2: Neuroprotective Effects
Another research initiative focused on evaluating the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings demonstrated that treatment with this compound resulted in reduced neuronal apoptosis and improved cognitive function metrics post-treatment.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as TRKs. Upon binding to these targets, the compound can inhibit their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Ring Fusion Variations
Pyrazolo[3,4-b]pyridine Derivatives
- 3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS: 1781008-16-9): This isomer differs in the pyrazolo-pyridine ring fusion ([3,4-b] vs. [4,3-b]). No direct bioactivity data are reported, but such positional changes are critical in modulating target selectivity .
Pyrazolo[4,3-c]pyridine Derivatives
Substituent Variations in Pyrazolo[4,3-b]pyridine Derivatives
- The bromo-methyl combination is common in cross-coupling reactions for functionalization .
Broader Heterocyclic Systems
- Thieno[2,3-b]pyridines and Pyrimidino-thieno-pyridines: These compounds, such as those synthesized in and , replace the pyrazole ring with thiophene or pyrimidine moieties. For example, pyrimidino[4',5':4,5]thieno[2,3-b]pyridine exhibits enhanced π-stacking capacity due to extended conjugation, which may improve DNA intercalation properties compared to pyrazolo-pyridines .
Data Table: Key Comparisons
Biological Activity
3-Bromo-6-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrazolo[4,3-b]pyridine core with halogen substituents, which may enhance its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C6H3BrClN3
- Molecular Weight : 232.47 g/mol
- Structure : The compound's structure includes a bromine and chlorine atom at specific positions on the pyrazolo[4,3-b]pyridine core, influencing its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Kinases : The compound has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cancer cell proliferation and survival. This inhibition leads to the suppression of signaling pathways that promote tumor growth and may induce apoptosis in cancer cells .
- Cell Cycle Arrest : Studies indicate that this compound can arrest the cell cycle in cancer cells, leading to increased apoptosis rates. For example, certain derivatives have demonstrated significant effects on cell cycle progression in various cancer cell lines .
Biological Activity
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
Several studies have highlighted the efficacy of this compound derivatives in preclinical models:
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited substantial anticancer activity against breast cancer cell lines (MCF7) by inducing apoptosis through CDK2 inhibition. The most potent derivatives showed a significant increase in early and late apoptosis compared to controls .
- Kinase Inhibition Studies : Research has shown that compounds similar to this compound effectively inhibited TRK activity in vitro. These findings suggest potential applications in targeted cancer therapies .
Q & A
Q. What are the standard synthetic routes for 3-Bromo-6-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine, and what key intermediates are involved?
- Methodological Answer: The synthesis typically involves sequential halogenation and functionalization of the pyrazolo[4,3-b]pyridine core. A common approach starts with the preparation of 1-methyl-1H-pyrazolo[4,3-b]pyridine, followed by regioselective bromination at the 3-position using N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C) and chlorination at the 6-position via electrophilic substitution . Key intermediates include halogenated pyrazolo precursors, which are characterized by NMR and LC-MS to confirm regiochemistry and purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should researchers focus on?
- Methodological Answer:
- NMR Spectroscopy: Focus on - and -NMR signals to confirm substitution patterns. For example, the methyl group at N1 appears as a singlet (~δ 3.8–4.0 ppm), while aromatic protons exhibit coupling patterns reflecting the pyrazolo-pyridine core .
- X-ray Crystallography: Resolve regiochemical ambiguities by analyzing bond lengths and angles, particularly between the bromine and chlorine substituents .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight and isotopic patterns for bromine/chlorine .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity in halogenation steps?
- Methodological Answer:
- Temperature Control: Lower temperatures (e.g., 0°C) during bromination reduce side reactions like di-bromination .
- Catalysis: Use Lewis acids (e.g., FeCl) to enhance electrophilic chlorination selectivity .
- Purification: Employ column chromatography with gradient elution (hexane/ethyl acetate) to separate halogenated isomers .
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR/X-ray)?
- Methodological Answer:
- DFT Calculations: Compare optimized geometries (via Gaussian or ORCA) with X-ray structures to validate substituent positioning. Discrepancies in NMR chemical shifts may arise from solvent effects or tautomerism, which can be modeled using implicit solvation methods .
- Dynamic NMR: Probe tautomeric equilibria (e.g., pyrazole vs. pyridinium forms) by variable-temperature NMR to explain unexpected splitting patterns .
Q. How can regioselective substitution challenges in the pyrazolo[4,3-b]pyridine core be addressed?
- Methodological Answer:
- Directing Groups: Introduce temporary protecting groups (e.g., Boc) at the 5-position to steer bromination to the 3-position .
- Microwave-Assisted Synthesis: Enhance reaction specificity by reducing side-product formation through rapid, controlled heating .
Q. What are the best practices for analyzing and mitigating impurities in final products?
- Methodological Answer:
- HPLC-MS Tracking: Identify byproducts (e.g., di-halogenated species) using reverse-phase HPLC with UV/Vis and MS detection .
- Recrystallization: Optimize solvent systems (e.g., ethanol/water) to remove hydrophilic impurities while retaining the target compound .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
